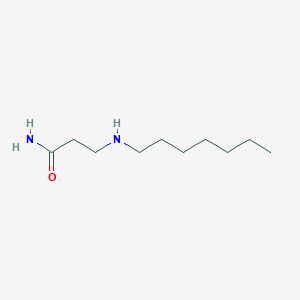
3-(Heptylamino)propanamide
Übersicht
Beschreibung
3-(Heptylamino)propanamide is a chemical compound with the molecular formula C10H22N2O . It is used for research purposes.
Molecular Structure Analysis
The molecular structure of this compound consists of 10 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The molecular weight is 186.29 g/mol .Physical and Chemical Properties Analysis
The predicted boiling point of this compound is 336.7±25.0 °C, and its predicted density is 0.916±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen
Anticonvulsant Potential
Compounds structurally similar to 3-(Heptylamino)propanamide, like N-Benzyl-3-[(chlorophenyl)amino]propanamides, demonstrate promising anticonvulsant activity. These compounds, when tested in animal models, showed significant efficacy against seizures, outperforming standard drugs like phenytoin and valproate in certain tests, indicating their potential in treating generalized seizures with a relatively safe profile (Idris et al., 2011).
Anti-tumor Properties
In the realm of cancer research, substituted (S)-2-(benzylideneamino)-3-hydroxy-N-tetradecylpropanamides and related compounds exhibit significant anti-tumor activities, particularly against chemoresistant breast cancer cell lines. These compounds, through in vitro studies, have shown substantial inhibition of cell viability, highlighting their potential as lead compounds for anti-tumor therapeutics (Jiawang Liu et al., 2010).
Analgesic Properties
NW-1029, a derivative within this chemical class, has been identified for its significant affinity and inhibitory action on the Na+ channel complex. In animal models of inflammatory and neuropathic pain, orally administered NW-1029 showed pronounced anti-nociceptive properties, effectively reducing pain responses without significant neurological impairment, indicating its potential as a pain management drug (Veneroni et al., 2003).
Anti-proliferative Effects
A new propanamide analogue isolated from mangrove Streptomyces sp. Q24, along with certain diketopiperazines, demonstrated anti-proliferative effects on human glioma cells. This discovery not only adds a new compound to the chemical library but also highlights the therapeutic potential of these compounds against glioma cells (Xuewei Ye et al., 2017).
Herbicidal Activity
Compounds like N-(5,7-Dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide have shown significant herbicidal activity. The synthesis and structural analysis of such compounds contribute to the development of new herbicides, highlighting the versatility of propanamide derivatives in various fields (Liu et al., 2008).
Eigenschaften
IUPAC Name |
3-(heptylamino)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O/c1-2-3-4-5-6-8-12-9-7-10(11)13/h12H,2-9H2,1H3,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAYQLUXAVMTLAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCNCCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2-dimethyl-1-[3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine](/img/structure/B1438745.png)
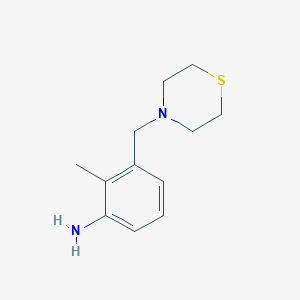

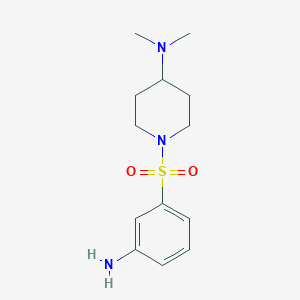
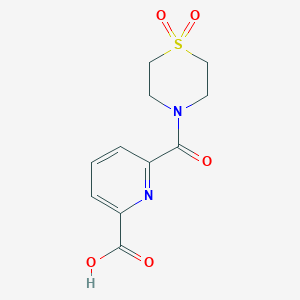


![3-[(2,2,2-Trifluoroethyl)amino]propan-1-ol](/img/structure/B1438754.png)

![2-[(Furan-2-ylmethyl)(methyl)amino]benzoic acid](/img/structure/B1438760.png)
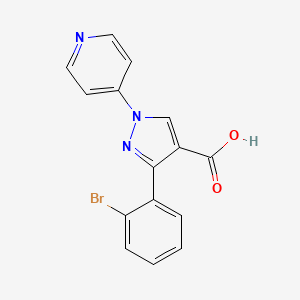
![[1-(3-Aminobenzoyl)piperidin-3-yl]methanol](/img/structure/B1438765.png)


